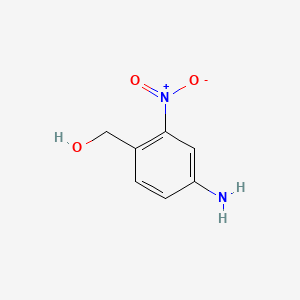

4-氨基-2-硝基苄醇

描述

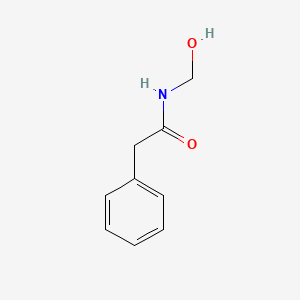

4-Aminobenzyl alcohol is used as a starting material to synthesize other organic compounds . It has a linear formula of H2NC6H4CH2OH .

Synthesis Analysis

4-Aminobenzyl alcohol can be synthesized from 4-Nitrobenzyl alcohol through a reduction process . The reduction of nitro groups to amines is a common method in organic synthesis .Molecular Structure Analysis

The X-ray structure of 4-Aminobenzyl alcohol shows a “herringbone” structure with stacks of hydrogen-bonded molecules .Chemical Reactions Analysis

4-Aminobenzyl alcohol can undergo various reactions due to the presence of the amine and alcohol functional groups . For example, it can participate in light-induced primary amines and o-nitrobenzyl alcohols cyclization .科学研究应用

Drug Delivery Systems

“4-Amino-2-nitrobenzyl alcohol” can be used as a starting material to synthesize hydrogelators . These hydrogelators are significant in drug delivery applications as they can form hydrogels, which are three-dimensional networks capable of holding significant amounts of water while maintaining structure. Hydrogels can be designed to respond to various stimuli, such as pH, temperature, or enzymes, making them ideal for controlled drug release .

Synthesis of Cross-Azo Compounds

This compound is also utilized as a reactant in the synthesis of cross-azo compounds . Azo compounds contain the functional group R-N=N-R’, which is called an azo group. These compounds have various applications, including as dyes and pigments due to their vivid colors and as molecular switches in materials science .

Cathepsin B Cleavable Dipeptide Linker

Another application is in synthesizing a cathepsin B cleavable dipeptide linker . Cathepsin B is a lysosomal cysteine protease involved in protein degradation. Linkers that are cleavable by cathepsin B can be used in prodrug strategies where the drug is activated upon cleavage by this enzyme, which is often overexpressed in tumor tissues .

Carbon and Nitrogen Source for Microbial Catabolism Studies

4-Nitrobenzyl alcohol, a related compound, has been used as the sole source of carbon and nitrogen to study the catabolism pathway of 4-nitrotoluene by Pseudomonas, a type of bacteria. This indicates potential for “4-Amino-2-nitrobenzyl alcohol” in similar microbial studies due to its structural similarity .

Photoreactive Group for Biomolecule Labeling

The compound has potential use as a photoreactive group with amine selectivity. This application is explored for photoaffinity labeling and crosslinking of biomolecules. Photoaffinity labeling is a method used to study biological macromolecules by covalently attaching a photoactivatable probe .

Photolabile Groups in Polymer Science

Polymers featuring photolabile groups like o-nitrobenzyl are subjects of intense research because they allow alteration of polymer properties simply by irradiation. Given its structural similarity, “4-Amino-2-nitrobenzyl alcohol” could be explored for similar applications in polymer and materials science .

MilliporeSigma - 4-Aminobenzyl alcohol Thermo Scientific Chemicals - 4-Nitrobenzyl alcohol Royal Society of Chemistry - Phototriggered labeling by 2-nitrobenzyl alcohol University of Massachusetts - Nitrobenzyl Alcohol Derivatives in Polymer Science

安全和危害

未来方向

作用机制

Target of Action

It has been used as a reactant to synthesize cross-azo compounds and cathepsin b cleavable dipeptide linker . These compounds have various applications in biochemistry and drug discovery.

Mode of Action

It’s known that benzylic alcohols, in general, can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The order of reactivity of alcohols is 3° > 2° > 1° methyl . The order of reactivity of the hydrogen halides is HI > HBr > HCl (HF is generally unreactive) . The reaction is acid-catalyzed .

Biochemical Pathways

It has been used as a photoreactive group with amine selectivity for photoaffinity labeling and crosslinking of biomolecules . This suggests that it may interact with various biochemical pathways depending on the specific biomolecules it is linked to.

Result of Action

Its use in the synthesis of cross-azo compounds and cathepsin b cleavable dipeptide linker suggests that it may have diverse effects depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 4-Amino-2-nitrobenzyl alcohol can be influenced by various environmental factors. For instance, its use as a photoreactive group suggests that light exposure may trigger its activity . Other factors, such as pH and temperature, could also potentially influence its action.

属性

IUPAC Name |

(4-amino-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFKDORDJDVFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177536 | |

| Record name | Benzyl alcohol, 4-amino-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22996-17-4 | |

| Record name | Benzyl alcohol, 4-amino-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, 4-amino-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

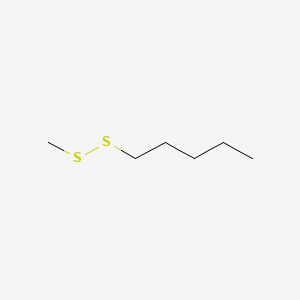

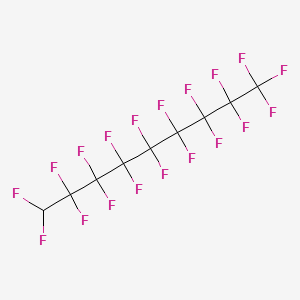

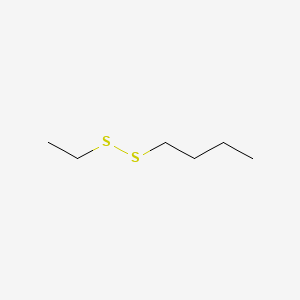

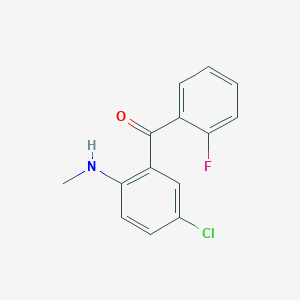

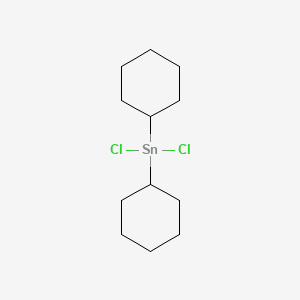

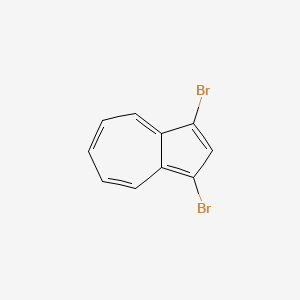

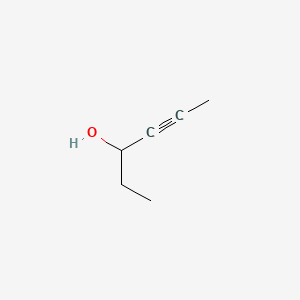

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1595106.png)